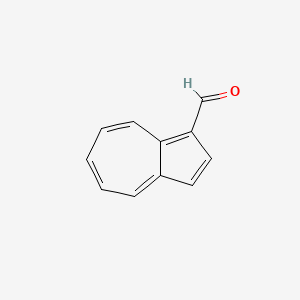

Azulene-1-carbaldehyde

Descripción general

Descripción

Azulene-1-carbaldehyde is a chemical compound that has been used in various studies and experiments . It is a derivative of azulene, a bicyclic aromatic hydrocarbon .

Synthesis Analysis

Azulene-1-carbaldehyde has been synthesized via Claisen–Schmidt condensation reaction . In one study, azulene was transformed into a lactone, which was subjected to an [8 + 2] cycloaddition reaction to yield 2-methylazulene as the core ring of the probe .Molecular Structure Analysis

The molecular structure of Azulene-1-carbaldehyde has been established by spectroscopic methods . The 1H-NMR spectra suggested that the title chalcones were geometrically pure and configured trans .Chemical Reactions Analysis

Azulene-1-carbaldehyde has been involved in various chemical reactions. For instance, it can react with a protonated aldehyde to form an α-azulenyl alcohol . This in turn may be protonated and undergo loss of water to give an azulene α-carbocation .Physical And Chemical Properties Analysis

Azulene-1-carbaldehyde exhibits unique physical and chemical properties. For instance, it has a lower-lying HOMO, resulting in a blueshift of the S0–S1 band (to λmax = 542 nm in hexane), and hence the observed maroon/pink colour .Aplicaciones Científicas De Investigación

Dermatological Disease Therapy

Azulene derivatives have shown promise in the treatment of dermatological diseases . They exhibit anti-inflammatory properties , which can be beneficial in managing conditions like atopic dermatitis and alleviating itching . The compounds’ potential in anticancer effects and photoprotective abilities also opens avenues for treating skin cancers and protecting against UV radiation-induced damage . However, the photodecomposition of azulene under UV light and the generation of reactive oxygen species necessitate further research to ensure safety in long-term dermatological applications .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory action of azulene derivatives is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the biosynthesis of prostaglandins involved in inflammation . This mechanism suggests that Azulene-1-carbaldehyde could be developed into effective anti-inflammatory and analgesic medications.

Anticancer Research

Azulene derivatives have been studied for their potential anticancer properties . For instance, certain azulene compounds stimulate macrophages to produce pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) , which can be harnessed in cancer immunotherapy . The ability to modulate immune responses makes Azulene-1-carbaldehyde a compound of interest in oncological research.

Photodynamic Therapy

In the field of photodynamic therapy (PDT) , azulene derivatives are explored for their ability to generate reactive oxygen species when exposed to light. This property can be utilized to destroy cancer cells or pathogens in a targeted manner, making Azulene-1-carbaldehyde a potential photosensitizer in PDT applications .

Antimicrobial Activity

Azulene and its derivatives have demonstrated antimicrobial properties , including activity against bacteria and fungi. This makes Azulene-1-carbaldehyde a candidate for developing new antimicrobial agents, which could be particularly valuable in the era of increasing antibiotic resistance .

Optoelectronic Device Development

Beyond medical applications, azulene derivatives have found use in technology, particularly in optoelectronic devices . Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and solar cells . Azulene-1-carbaldehyde could contribute to advancements in the design and synthesis of new materials for these technologies.

Anti-Diabetic Potential

Research has indicated that azulene derivatives may have applications in anti-diabetic therapies . Their biological activities suggest potential in regulating blood sugar levels, though this area requires more extensive studies to determine the efficacy and safety of compounds like Azulene-1-carbaldehyde in diabetes management .

Antiretroviral Activity

Azulene derivatives have shown potential in antiretroviral therapies , particularly against HIV-1. The exploration of Azulene-1-carbaldehyde in this context could lead to new treatments for viral infections, contributing to the global effort in combating HIV/AIDS .

Mecanismo De Acción

Target of Action

Azulene-1-carbaldehyde, like other azulene derivatives, primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is involved in the biosynthesis of prostaglandins, which are key mediators of inflammatory processes .

Mode of Action

Azulene-1-carbaldehyde exerts its anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of COX-2 , thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

Azulene-1-carbaldehyde affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation .

Pharmacokinetics

The physicochemical properties of azulene and its derivatives suggest potential applications in medicine .

Result of Action

The inhibition of COX-2 by Azulene-1-carbaldehyde leads to a decrease in prostaglandin production, resulting in anti-inflammatory effects . Additionally, azulene derivatives have shown potential in various areas of medicine, including anti-inflammatory therapies for peptic ulcers, antineoplastic therapies for leukemia, antidiabetic therapies, antiretroviral therapies for HIV-1, antimicrobial therapies, and antifungal therapies .

Safety and Hazards

Propiedades

IUPAC Name |

azulene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRXLQPVJOJLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876660 | |

| Record name | 1-AZULENE CARBOXYALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7206-61-3 | |

| Record name | 1-AZULENE CARBOXYALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of Azulene-1-carbaldehyde influence its reactivity with Dimethyl Acetylenedicarboxylate (ADM)?

A1: The presence and position of methyl substituents on the azulene ring system significantly influence the reactivity of Azulene-1-carbaldehydes with ADM. For example, Azulene-1-carbaldehydes with methyl substituents at C(3) and C(8) but lacking a substituent at C(6) undergo a Diels-Alder reaction with ADM at the seven-membered ring. [1] In contrast, those without a methyl substituent at C(8) do not yield defined products under the same reaction conditions. [1] Interestingly, methyl substituents at C(2) can also promote the addition of ADM to the seven-membered ring, often leading to the formation of tetracyclic compounds through reaction with two molecules of ADM. [1]

Q2: What interesting rearrangement reactions have been observed during the thermal reaction of Azulene-1-carbaldehydes with ADM?

A: Research has shown that the initial tricyclic adducts formed from the reaction of specific Azulene-1-carbaldehydes with ADM can undergo reversible [, ]-carbon shifts. [2] These isomeric tricyclic carbaldehydes can then participate in a homo-Diels-Alder reaction with another molecule of ADM, yielding pentacyclic carbaldehydes. [2] Intriguingly, these pentacyclic intermediates can undergo further skeletal rearrangements, ultimately forming formyl-tetrahydrocyclopenta[bc]acenaphthylene-tetraesters. [2]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)